

Application Notes and Protocols for DGY-06-116 in Kinase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src family kinases.[1][2] [3] It targets a cysteine residue (Cys277) in the P-loop of Src, leading to sustained inhibition of its kinase activity.[1][4] This molecule has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those with activated Src signaling.[1][3] These application notes provide detailed protocols for utilizing **DGY-06-116** in both biochemical and cellular kinase activity assays to characterize its inhibitory properties and elucidate its effects on Src-mediated signaling pathways.

Mechanism of Action

DGY-06-116 acts as an irreversible inhibitor by forming a covalent bond with Cys277 of Src kinase.[1][4] This covalent modification locks the kinase in an inactive conformation.[5][6] While reversible binding contributes to its high potency, the covalent interaction ensures prolonged inhibition of Src signaling both in vitro and in vivo.[1][7]

Data Presentation Biochemical Activity of DGY-06-116



Target Kinase	IC50 (nM)	Assay Conditions	Reference
Src	2.6	1-hour incubation, cell-free assay	[2][5][7]
FGFR1	8340	Not specified	[3][8]

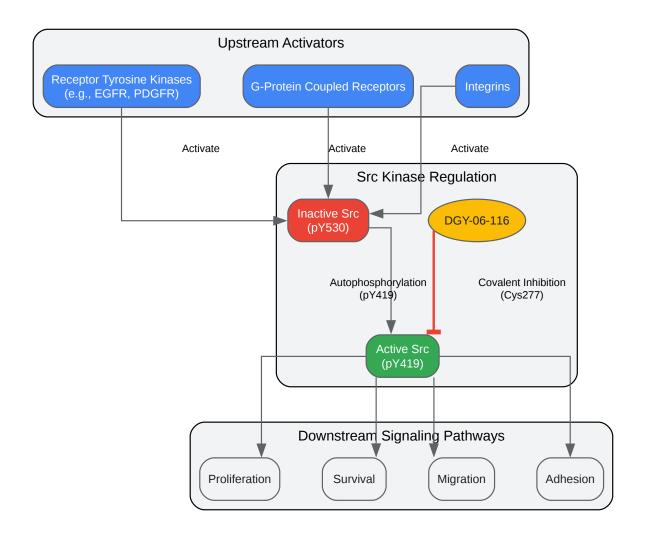
Cellular Activity of DGY-06-116

| Cell Line | Cancer Type | GR50 (μ M) | Assay Conditions | Reference | | :--- | :--- | :--- | :--- | H1975 | Non-Small Cell Lung Cancer | 0.3 | 72-hour incubation |[1][3] | | HCC827 | Non-Small Cell Lung Cancer | 0.5 | 72-hour incubation |[1][3] | | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 | 72-hour incubation |[1][3] |

Signaling Pathway

The Src kinase family plays a crucial role in various cellular processes, including proliferation, survival, migration, and adhesion.[4][5] Dysregulation of Src signaling is a hallmark of many cancers.[4] **DGY-06-116** effectively blocks these pathways by inhibiting Src kinase activity.





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Src Signaling Pathway and Inhibition by **DGY-06-116**.

Experimental Protocols Biochemical Src Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines the determination of **DGY-06-116**'s IC50 value against purified Src kinase using a luminescence-based ADP detection assay.[6][9][10]

Experimental Workflow:



Biochemical Kinase Assay Workflow.

Materials:

- Recombinant human Src kinase (e.g., Carna Biosciences)
- Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[11]
- ATP
- DGY-06-116
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **DGY-06-116** in DMSO.[12] Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.
- Enzyme and Substrate Preparation: Dilute Src enzyme and substrate in kinase assay buffer to the desired concentrations.
- Assay Plate Setup: Add 2.5 μ L of each **DGY-06-116** dilution to the wells of a 384-well plate. Include vehicle-only (DMSO) controls.
- Enzyme Addition: Add 2.5 μL of diluted Src enzyme to each well and incubate for 60 minutes at room temperature to allow for covalent bond formation.[7]
- Kinase Reaction Initiation: Add 5 μ L of a substrate/ATP mix to each well to start the reaction. The final ATP concentration should be at or near the Km for Src. Incubate for 60 minutes at room temperature.
- Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.
 Incubate for 40 minutes at room temperature.



- ADP to ATP Conversion and Signal Generation: Add 20 μL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
- Luminescence Reading: Measure the luminescence signal using a plate reader.
- Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of DGY-06-116 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Src Kinase Activity Assay (Western Blotting)

This protocol describes the assessment of **DGY-06-116**'s ability to inhibit Src autophosphorylation at Tyr416 (p-SRCY416) in a cellular context.[13][14]

Experimental Workflow:

Cellular Kinase Assay Workflow.

Materials:

- Cancer cell line with detectable p-SRC levels (e.g., H1975, HCC827, MDA-MB-231)
- DGY-06-116
- Cell culture medium and supplements
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-SRCY416 and anti-total Src



- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat
 cells with varying concentrations of **DGY-06-116** (e.g., 0.1, 1, 10 μM) for 2-4 hours.[1][3]
 Include a DMSO vehicle control.
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and load equal amounts (20-30 μg) onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with anti-p-SRCY416 primary antibody overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Src antibody to normalize for protein loading.



 Data Analysis: Perform densitometric analysis of the bands. Calculate the ratio of p-SRCY416 to total Src for each treatment condition and express the results as a percentage of the vehicle control.

Conclusion

DGY-06-116 is a valuable tool for studying Src kinase signaling. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both biochemical and cellular systems. These assays are essential for preclinical drug development and for furthering our understanding of the roles of Src kinases in health and disease.

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